molecular formula C25H23ClN4O5 B2755493 N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902921-07-7

N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2755493
CAS RN: 902921-07-7
M. Wt: 494.93
InChI Key: BZVFVJZBVKZJRH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H23ClN4O5 and its molecular weight is 494.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A series of pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized as antimicrobial agents, demonstrated good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid (A. Hossan et al., 2012). This indicates the potential of complex heterocyclic compounds, including those related to the queried compound, in contributing to the development of new antimicrobial agents.

Anticancer Applications

The synthesis and structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through molecular docking analysis, confirmed its anticancer activity by targeting the VEGFr receptor (Gopal Sharma et al., 2018). Such studies exemplify how structural modifications and analysis of similar compounds can lead to the identification of potent anticancer drugs.

Anti-Inflammatory and Analgesic Properties

Research into pyrimidine derivatives has led to the identification of compounds with significant anti-inflammatory and analgesic activities. These compounds, developed through targeted synthetic pathways, highlight the therapeutic potential of pyrimidine and its derivatives in treating inflammation and pain (A. Amr et al., 2007).

Molecular Docking and Structure-Activity Relationship

The detailed synthesis and molecular docking studies of compounds such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrate marked inhibition against various cancer cell lines. These studies not only shed light on the compound's promising anticancer activity but also provide insights into the structure-activity relationships that guide the design of more potent analogs (Pei Huang et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-chloroaniline with ethyl 2-oxo-2-(3-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "3-chloroaniline", "ethyl 2-oxo-2-(3-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate", "sodium hydroxide", "water", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with ethyl 2-oxo-2-(3-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate in ethanol using sodium hydroxide as a catalyst.", "Step 2: Hydrolysis of the resulting intermediate with aqueous sodium hydroxide to yield the corresponding carboxylic acid.", "Step 3: Decarboxylation of the carboxylic acid with acetic acid to yield the final product, N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS RN

902921-07-7

Molecular Formula

C25H23ClN4O5

Molecular Weight

494.93

IUPAC Name

N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H23ClN4O5/c1-34-20-9-8-16(13-21(20)35-2)10-12-29-24(32)19-7-4-11-27-23(19)30(25(29)33)15-22(31)28-18-6-3-5-17(26)14-18/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,28,31)

InChI Key

BZVFVJZBVKZJRH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)OC

solubility

not available

Origin of Product

United States

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